molecular formula C5H9FN4O2S B2710405 N-Methyl-N-[(1-methyltriazol-4-yl)methyl]sulfamoyl fluoride CAS No. 2411274-44-5

N-Methyl-N-[(1-methyltriazol-4-yl)methyl]sulfamoyl fluoride

カタログ番号 B2710405
CAS番号: 2411274-44-5
分子量: 208.21
InChIキー: JCDYEGZQXPXRIE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Methyl-N-[(1-methyltriazol-4-yl)methyl]sulfamoyl fluoride, also known as JNJ-47965567, is a novel irreversible inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the degradation of endocannabinoids, which are lipid-based neurotransmitters that play a crucial role in regulating pain, mood, appetite, and inflammation. Inhibition of FAAH leads to increased levels of endocannabinoids, which can produce analgesic, anxiolytic, and anti-inflammatory effects. The purpose of

作用機序

The mechanism of action of N-Methyl-N-[(1-methyltriazol-4-yl)methyl]sulfamoyl fluoride involves the irreversible inhibition of FAAH. FAAH is responsible for the degradation of endocannabinoids, which are lipid-based neurotransmitters that play a crucial role in regulating pain, mood, appetite, and inflammation. Inhibition of FAAH leads to increased levels of endocannabinoids, which can produce analgesic, anxiolytic, and anti-inflammatory effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-Methyl-N-[(1-methyltriazol-4-yl)methyl]sulfamoyl fluoride are primarily related to its inhibition of FAAH. This inhibition leads to increased levels of endocannabinoids, which can produce analgesic, anxiolytic, and anti-inflammatory effects. Additionally, FAAH inhibition by N-Methyl-N-[(1-methyltriazol-4-yl)methyl]sulfamoyl fluoride has been shown to increase levels of other lipid-based neurotransmitters, such as oleoylethanolamide, which can produce anorectic effects.

実験室実験の利点と制限

One advantage of using N-Methyl-N-[(1-methyltriazol-4-yl)methyl]sulfamoyl fluoride in lab experiments is its specificity for FAAH inhibition. This specificity allows for the selective modulation of endocannabinoid signaling, without affecting other lipid-based neurotransmitters. Additionally, the irreversible nature of the inhibition allows for sustained effects, even after the compound has been cleared from the system.
One limitation of using N-Methyl-N-[(1-methyltriazol-4-yl)methyl]sulfamoyl fluoride in lab experiments is its low solubility in water, which can make dosing and administration challenging. Additionally, the irreversible nature of the inhibition can lead to potential off-target effects if the compound is not used in a precise manner.

将来の方向性

For the use of N-Methyl-N-[(1-methyltriazol-4-yl)methyl]sulfamoyl fluoride include further exploration of its potential therapeutic applications in various disease states, including pain, anxiety, and inflammation. Additionally, future studies should investigate the potential for combination therapy with other compounds that target the endocannabinoid system, such as cannabidiol. Finally, the development of more water-soluble analogs of N-Methyl-N-[(1-methyltriazol-4-yl)methyl]sulfamoyl fluoride could improve its pharmacokinetic properties and allow for more precise dosing and administration.

合成法

The synthesis of N-Methyl-N-[(1-methyltriazol-4-yl)methyl]sulfamoyl fluoride involves the reaction of 1-methyl-1H-1,2,3-triazole-4-carboxylic acid with N-methyl-N-(methylsulfonyl)amine in the presence of thionyl chloride and triethylamine. The resulting product is then treated with hydrogen fluoride to yield the final compound. The yield of this synthesis method is approximately 50%.

科学的研究の応用

N-Methyl-N-[(1-methyltriazol-4-yl)methyl]sulfamoyl fluoride has been extensively studied for its potential therapeutic applications in various disease states, including pain, anxiety, and inflammation. Preclinical studies have shown that FAAH inhibition by N-Methyl-N-[(1-methyltriazol-4-yl)methyl]sulfamoyl fluoride produces analgesic effects in models of acute and chronic pain, without producing the side effects associated with opioids. Additionally, N-Methyl-N-[(1-methyltriazol-4-yl)methyl]sulfamoyl fluoride has been shown to have anxiolytic effects in animal models of anxiety, and anti-inflammatory effects in models of inflammatory bowel disease and arthritis.

特性

IUPAC Name

N-methyl-N-[(1-methyltriazol-4-yl)methyl]sulfamoyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9FN4O2S/c1-9-3-5(7-8-9)4-10(2)13(6,11)12/h3H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCDYEGZQXPXRIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)CN(C)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-N-[(1-methyltriazol-4-yl)methyl]sulfamoyl fluoride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。